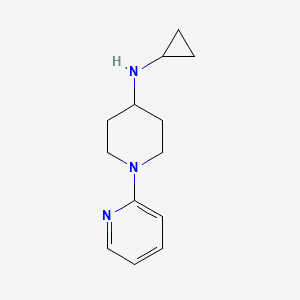

![molecular formula C14H19N3O B7558131 N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine, also known as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagenic and carcinogenic compound widely used in scientific research. MNNG is a nitrosourea derivative that induces DNA damage and mutations by alkylating DNA bases.

Mécanisme D'action

MNNG induces DNA damage by alkylating DNA bases, primarily guanine. MNNG can form adducts with guanine at the O6, N7, and N3 positions. The O6-methylguanine adduct is the most mutagenic and carcinogenic, as it can mispair with thymine during DNA replication, leading to G:C to A:T transitions. MNNG can also induce DNA cross-links, which can cause DNA strand breaks and chromosomal aberrations.

Biochemical and Physiological Effects

MNNG can induce a wide range of biochemical and physiological effects in cells and animals. MNNG can cause DNA damage and mutations, leading to cell death, senescence, or malignant transformation. MNNG can also induce oxidative stress, inflammation, and immune responses. MNNG can affect various cellular processes, including DNA repair, cell cycle regulation, apoptosis, and autophagy.

Avantages Et Limitations Des Expériences En Laboratoire

MNNG is a potent and versatile mutagenic and carcinogenic compound that can induce various types of DNA damage and mutations. MNNG is widely used in scientific research to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. However, MNNG has some limitations for lab experiments. MNNG is highly toxic and requires careful handling and disposal. MNNG can also induce DNA damage and mutations in non-target cells and tissues, leading to unwanted effects. MNNG can also induce DNA repair and adaptive responses, which can complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for MNNG research. First, MNNG can be used to study the mechanisms of DNA repair and mutagenesis in different cell types and organisms. Second, MNNG can be used to generate mutant cell lines and animal models of cancer for drug discovery and preclinical studies. Third, MNNG can be used to develop new DNA damage and repair assays for diagnostic and therapeutic purposes. Fourth, MNNG can be used to investigate the role of DNA damage and mutations in aging, neurodegeneration, and other diseases. Fifth, MNNG can be used in combination with other DNA-damaging agents or targeted therapies to enhance their efficacy and selectivity. Overall, MNNG is a valuable tool for scientific research and has significant potential for future discoveries and applications.

Méthodes De Synthèse

MNNG can be synthesized by reacting N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine'-nitro-N-nitrosoguanidine with sodium methoxide in methanol. The reaction produces MNNG as a yellow crystalline powder with a melting point of 112-114°C. MNNG is highly soluble in water, ethanol, and dimethyl sulfoxide (DMSO).

Applications De Recherche Scientifique

MNNG is widely used in scientific research to induce DNA damage and mutations in cells and animals. MNNG is used to study the mechanisms of DNA repair, mutagenesis, and carcinogenesis. MNNG is also used to generate mutant cell lines and animal models of cancer. MNNG is a potent mutagenic and carcinogenic compound that can induce various types of DNA damage, including base modifications, strand breaks, and cross-links.

Propriétés

IUPAC Name |

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-11-13(10-15-12-5-8-18-9-6-12)17-7-3-2-4-14(17)16-11/h2-4,7,12,15H,5-6,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WECJZWHBGNNDFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CC=CC2=N1)CNC3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)

![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)

![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)

![1-[4-[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558086.png)

![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)

![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)

![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)

![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)

![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)

![2-[(3,4,5-trimethoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B7558160.png)

![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)